![molecular formula C24H41N5O5 B15225921 (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol](/img/structure/B15225921.png)
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is a complex organic compound that features a unique combination of functional groups, including an amino group, a nitrobenzo[c][1,2,5]oxadiazole moiety, and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol typically involves multiple steps, starting with the preparation of the nitrobenzo[c][1,2,5]oxadiazole moiety. This can be achieved through the reaction of 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole with an appropriate amine . The resulting intermediate is then coupled with a long-chain aliphatic amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts or other additives to enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can form conjugates with other molecules through its amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield various substituted products .
Wissenschaftliche Forschungsanwendungen
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Industry: Used in the development of sensors and other analytical tools.
Wirkmechanismus
The mechanism of action of (2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol involves its interaction with specific molecular targets. The nitrobenzo[c][1,2,5]oxadiazole moiety is known for its strong fluorescence, which can be used to track the compound’s interaction with proteins and other biomolecules. The long aliphatic chain allows for integration into biological membranes, facilitating its use in imaging and drug delivery applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine: Another compound featuring the nitrobenzo[c][1,2,5]oxadiazole moiety, known for its fluorescence properties.
N-Hexanoyl-NBD-D,L-sphingosylphosphorylcholine: A similar compound used in biological studies.
Uniqueness
(2s,3r)-2-Amino-18-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)octadecane-1,3-diol is unique due to its combination of a long aliphatic chain and the nitrobenzo[c][1,2,5]oxadiazole moiety, which provides both hydrophobic and fluorescent properties. This makes it particularly useful in applications requiring membrane integration and fluorescence tracking .
Eigenschaften
Molekularformel |
C24H41N5O5 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecane-1,3-diol |
InChI |
InChI=1S/C24H41N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h15-16,19,22,26,30-31H,1-14,17-18,25H2/t19-,22+/m0/s1 |
InChI-Schlüssel |
MNLPTJIGMKIWMK-SIKLNZKXSA-N |
Isomerische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O |
Kanonische SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCCCC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


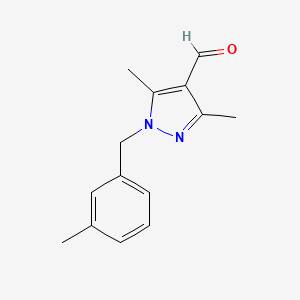
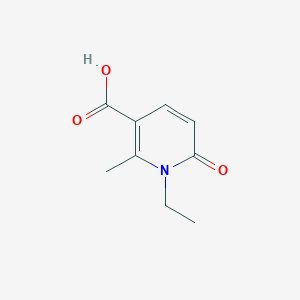
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
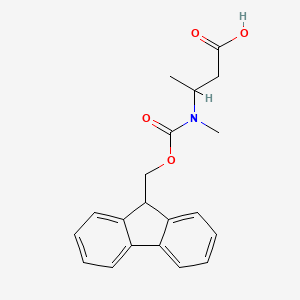
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
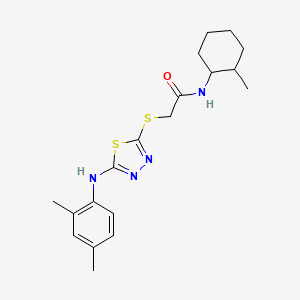
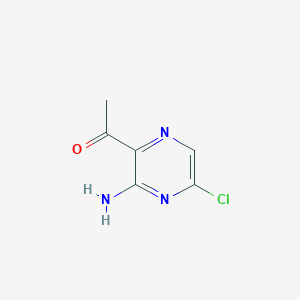
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)


![4,5-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B15225908.png)
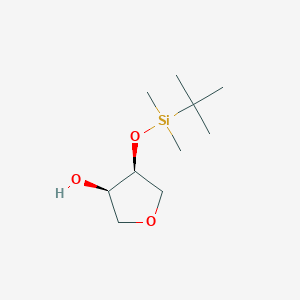

![3-[6-(2-carboxypyridin-3-yl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B15225926.png)
